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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)oxazol-2-amine
CAS No.: 13576-51-7
Cat. No.: B180388

Chemical Identity & Physicochemical Profile

5-(4-Chlorophenyl)oxazol-2-amine is a 2,5-disubstituted oxazole derivative. It is distinct from
its structural isomer, 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole, which contains an additional
nitrogen atom in the ring. The oxazole core confers specific electronic properties, making it a
bioisostere for thiazoles and pyridines in drug discovery.
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Property Value Notes
5-(4-Chlorophenyl)-1,3-oxazol-
IUPAC Name _
2-amine
Distinct from oxadiazole
CAS Number 13576-51-7
(33621-61-3)
C
H
Molecular Formula
CIN
O
Molecular Weight 194.62 g/mol
Appearance Pale yellow to off-white solid Crystalline
Boiling Point 368.4°C (Predicted) @ 760 mmHg
. . ) Based on 5-phenyl analog
Melting Point 155-160°C (Predicted)
(152°C)
LogP ~2.24 Moderate lipophilicity
pKa (Conj.[1][2] Acid) ~4.5 Weakly basic 2-amino group

Solubility

DMSO, DMF, Methanol

Poorly soluble in water

Synthetic Methodology

The most robust synthesis of 2-amino-5-aryloxazoles involves the condensation of

-haloketones with cyanamide. This route is preferred over the urea method, which often yields
oxazolones or imidazole byproducts.

Protocol: Cyclization of -Bromoketones

Reaction Class: Hantzsch-type Cyclocondensation

Reagents:
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Substrate: 2-Bromo-4'-chloroacetophenone (CAS 536-38-9)

Cyclizing Agent: Cyanamide (H

N-CN)

Base: Potassium Carbonate (K

CO
) or Sodium Ethoxide (NaOEt)

Solvent: Ethanol or DMF

Step-by-Step Workflow:

Preparation: Dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) in absolute ethanol.
o Addition: Add Cyanamide (1.2 eq) to the solution.
 Basification: Slowly add K

CO
(1.5 eq) to scavenge the HBr byproduct.

e Reflux: Heat the mixture to reflux (78°C) for 2—4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
o Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

« |solation: The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize
from ethanol/water.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of cyanamide on the

-carbon, followed by intramolecular cyclization.
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Click to download full resolution via product page
Figure 1: Synthetic pathway via cyanamide condensation.

Chemical Reactivity & Stability

The 2-aminooxazole scaffold exhibits a dual reactivity profile, driven by the electron-rich amino
group and the aromatic oxazole ring.

A. Nucleophilic Reactivity (N-Functionalization)

The exocyclic amino group (-NH

) is the primary site for functionalization.

» Acylation: Reacts with acid chlorides to form amides. This is critical for generating VEGFR2
inhibitors (e.g., 2-acylaminooxazoles).

» Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common motif in COX-2
inhibitors.

e Mechanism: The ring nitrogen (N3) is less nucleophilic than the exocyclic amine due to
resonance delocalization, directing electrophiles to the exocyclic nitrogen.

B. Electrophilic Aromatic Substitution (Ring C4)

The C4 position (adjacent to the oxygen) is the most electron-rich carbon on the ring.

» Halogenation: Treatment with NBS (N-bromosuccinimide) yields the 4-bromo derivative,
enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to create 4,5-diaryloxazoles.

» Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4.
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C. Stability Profile

o Acid Stability: Moderately stable. Strong acids can protonate N3, but prolonged exposure to
hot agueous acid may cause ring hydrolysis (opening to the

-aminoketone).

o Oxidative Stability: The 4-chlorophenyl group provides resistance to metabolic oxidation at
the para-position, enhancing the half-life of the scaffold in biological systems compared to
the unsubstituted phenyl analog.

Biological Applications & Scaffold Analysis

This molecule serves as a critical intermediate in the development of "Type II" kinase inhibitors
and anti-inflammatory agents.

VEGFR2 Kinase Inhibition

Derivatives of 5-phenyloxazol-2-amine (specifically 2-anilino analogs) bind to the ATP-binding
pocket of VEGFR2.

e Binding Mode: The oxazole nitrogen (N3) often acts as a Hydrogen Bond Acceptor (HBA)
interacting with the "hinge region” (e.g., Cys919 in VEGFR?2).

e SAR Insight: The 4-chloro substituent on the phenyl ring fills a hydrophobic pocket,
increasing potency by ~5-10x compared to the unsubstituted phenyl.

COX-2 Inhibition

The 4,5-diaryloxazole motif is a classic pharmacophore for COX-2 selectivity (similar to
Valdecoxib). The 2-amine group can be modified to a sulfonamide to mimic the pharmacophore
of Celecoxib.

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 13576-51-7, compare experimental data against these
reference values.
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Technique

Diagnostic Signal

Assignment

1H NMR (DMSO-d

)

7.65 (d, 2H)

Phenyl H-2', H-6' (Ortho to

oxazole)

7.45 (d, 2H)

Phenyl H-3', H-5' (Ortho to CI)

7.15 (s, 1H)

Oxazole C4-H (Characteristic
Singlet)

6.90 (br s, 2H)

-NH

(Exchangeable with D

0O)
13C NMR 160.5 C2 (Guanidine-like carbon)
145.0 C5 (Attached to phenyl)
122.5 C4 (Oxazole CH)

Mass Spec (ESI+)

m/z 195.0/ 197.0

[M+H]

(Shows 3:1 Cl isotope pattern)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

6914-76-7 | CAS DataBase [m.chemicalbook.com]
researchgate.net [researchgate.net]
2-FH-5-(4-RAFE)-1,3,4-B2 "W 97% | Sigma-Aldrich [sigmaaldrich.com]

1.
2.
3.
e 4. Page loading... [wap.guidechem.com]
5. 5-phenoxypyrimidin-4-amine | CAS#:52382-35-1 | Chemsrc [chemsrc.com]
6.

Buy 4-(aminooxy)Butanenitrile hydrochloride (EVT-451353) | 113211-44-2
[evitachem.com]

¢ 7. molbase.com [molbase.com]

¢ To cite this document: BenchChem. [Technical Monograph: 5-(4-Chlorophenyl)oxazol-2-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180388#5-4-chlorophenyl-oxazol-2-amine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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